(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol
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Overview
Description
(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylmethylamine with a suitable piperidinone intermediate under reductive amination conditions. The reaction is often catalyzed by transition metals such as iron or rhodium .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactions. These methods allow for efficient scaling up of the synthesis process, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness
(3S,4S)-3-[(Cyclopropylmethyl)amino]piperidin-4-ol is unique due to its specific stereochemistry and the presence of the cyclopropylmethylamino group. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3S,4S)-3-(cyclopropylmethylamino)piperidin-4-ol |
InChI |
InChI=1S/C9H18N2O/c12-9-3-4-10-6-8(9)11-5-7-1-2-7/h7-12H,1-6H2/t8-,9-/m0/s1 |
InChI Key |
RKEBVDDUDPLGSK-IUCAKERBSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)NCC2CC2 |
Canonical SMILES |
C1CC1CNC2CNCCC2O |
Origin of Product |
United States |
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